molecular formula C11H17N3O2 B2969949 2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid CAS No. 2247207-38-9

2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid

Cat. No.: B2969949
CAS No.: 2247207-38-9
M. Wt: 223.276
InChI Key: IBVBMYDHCSQFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.276 g/mol. This compound is characterized by the presence of a cyclopentyl group, a methylpyrazol moiety, and an aminoacetic acid group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the cyclopentyl group: The cyclopentyl group is introduced via alkylation reactions, where the pyrazole ring is treated with cyclopentyl halides in the presence of a base.

    Aminoacetic acid group attachment:

Industrial Production Methods

Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chloroacetic acid in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted aminoacetic acid derivatives.

Scientific Research Applications

2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]propionic acid
  • 2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]butyric acid
  • 2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]valeric acid

Uniqueness

2-[(2-Cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid is unique due to its specific combination of a cyclopentyl group, a methylpyrazol moiety, and an aminoacetic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-6-10(12-7-11(15)16)14(13-8)9-4-2-3-5-9/h6,9,12H,2-5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVBMYDHCSQFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NCC(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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